molecular formula C6H9N3O2 B10770509 [14C]histidine

[14C]histidine

Cat. No.: B10770509
M. Wt: 157.15 g/mol
InChI Key: HNDVDQJCIGZPNO-YDUYVQCESA-N
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Description

[14C]Histidine is a carbon-14 isotopically labeled essential amino acid, serving as a critical tool in biochemical and pharmacological research. Its primary application lies in the detailed tracing of histidine metabolic pathways, including its conversion to histamine, a key inflammatory mediator, and its role in the one-carbon metabolism pool via its transformation to glutamate. Researchers utilize this radiolabeled compound in pulse-chase experiments to elucidate protein synthesis rates, protein half-life, and turnover in cell cultures and animal models. The incorporation of the 14C isotope allows for precise detection and quantification using techniques such as liquid scintillation counting (LSC), autoradiography, and accelerator mass spectrometry (AMS), providing unparalleled sensitivity for tracking the fate of histidine-derived carbon atoms. This makes this compound indispensable for studying amino acid transport mechanisms, protein kinetics, and the metabolic basis of various disorders. Furthermore, it is vital in ADME (Absorption, Distribution, Metabolism, and Excretion) studies for new therapeutic agents that interact with histidine-related pathways. Supplied with high radiochemical purity and specific activity, our product ensures reliable and reproducible results for advanced investigative applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3O2

Molecular Weight

157.15 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)(214C)propanoic acid

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i5+2

InChI Key

HNDVDQJCIGZPNO-YDUYVQCESA-N

Isomeric SMILES

C1=C(NC=N1)C[14C@@H](C(=O)O)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N

Origin of Product

United States

Tracing Histamine Formation with 14c Histidine

One of the most significant applications of [14C]histidine has been in the study of histamine (B1213489) biosynthesis. By administering this compound and measuring the radioactivity of subsequently formed histamine and its metabolites, researchers have been able to quantify the rate of histamine production in various physiological and pathological conditions.

In a notable study, the formation of histamine from intravenously administered [14C]-L-histidine was compared between a normal human subject and patients with chronic myelocytic leukemia. The results indicated a dramatically higher rate of histamine formation in the leukemic patients. nih.govnih.gov

Formation of [14C]Histamine and its Metabolites
Subject GroupObservationFinding
Normal SubjectBlood [14C]histamineHardly measurable
Chronic Myelocytic Leukemia PatientsBlood [14C]histamineMeasurable levels appeared
Urinary [14C]histamine metabolitesExcreted much more than the normal subject

Further research in guinea-pig basophils demonstrated the preferential uptake of this compound compared to [14C]histamine. The uptake of histidine was found to be significantly greater in basophils than in other white blood cells, highlighting the basophil as a primary site of histamine synthesis from histidine. nih.gov

Uptake of this compound in Guinea-Pig Blood Cells
Cell TypeRelative this compound Incorporation
BasophilsHigh
EosinophilsSmall proportion compared to basophils
NeutrophilsSmall proportion compared to basophils
Mononuclear cellsSmall proportion compared to basophils

These studies, powered by the use of this compound, have provided critical insights into the dynamics of histamine production and its dysregulation in disease.

14c Histidine in the Study of Protein Synthesis and Degradation

[14C]histidine has been instrumental in quantifying the rates of protein synthesis in various tissues and under different physiological conditions. The rate of incorporation of radiolabeled amino acids into proteins serves as a direct measure of protein synthesis.

A study on the differentiation of fetal rat skin utilized the simultaneous incorporation of this compound and [3H]leucine to assess the synthesis of epidermal proteins. The ratio of incorporated histidine to leucine (B10760876) (H/L ratio) served as a marker for the synthesis of histidine-rich proteins, which are associated with the formation of keratohyalin granules during skin development. An increase in the H/L ratio indicated a shift towards the synthesis of these specialized proteins as the epidermis matured. core.ac.uk

Incorporation of this compound and [3H]Leucine in Differentiating Fetal Rat Skin
Developmental StageH/L RatioInterpretation
Early Fetal EpidermisLowerGeneral protein synthesis
Mature Epidermis (with granular and cornified layers)IncreasingIncreased synthesis of histidine-rich proteins

These types of studies demonstrate the utility of this compound in dissecting the specific contributions of different amino acids to the synthesis of specialized proteins during developmental processes.

Elucidating the Role of Histidine in One Carbon Metabolism with 14c Histidine

Histidine Catabolism Research

The breakdown of histidine is a crucial metabolic process that contributes to central carbon and nitrogen pools. The use of this compound has been instrumental in delineating the primary routes of its degradation.

Investigations into the Urocanic Acid Pathway

The principal pathway for histidine catabolism in many organisms, including mammals, proceeds through the non-oxidative deamination of histidine to urocanic acid. This reaction is catalyzed by the enzyme histidase (also known as histidine ammonia-lyase). wikipedia.orgnih.gov Subsequent enzymatic steps convert urocanic acid into N-formiminoglutamate (FIGLU), which is then metabolized to glutamate (B1630785), linking histidine degradation to the tricarboxylic acid (TCA) cycle. wikipedia.orgmdpi.com

Tracer studies with this compound have been fundamental in confirming the physiological significance of this pathway and in studying metabolic disorders associated with its dysfunction. For instance, in a study of NEUT2 mice, which exhibit a metabolic disorder, the administration of L-[14C]histidine led to the detection of [14C]urocanic acid in urine. This finding indicated a disruption in the urocanic acid pathway, specifically a deficiency in the enzyme urocanase, which is responsible for the hydration of urocanic acid. The specific activities of other enzymes in the pathway, such as histidase and formiminotransferase-cyclodeaminase, were found to be normal in these mice, pinpointing the metabolic block at the urocanase step. researchgate.net

Table 1: Urocanase Activity in NEUT2 Mice Following this compound Administration researchgate.net

Mouse GenotypeUrocanase Activity (relative to normal)Urinary Metabolite Detected
Normal100%-
Heterozygous NEUT250%-
Homozygous NEUT2Not detectable[14C]urocanic acid

Studies on the Histidine-Pyruvate Aminotransferase Pathway

An alternative, secondary pathway for histidine catabolism involves a transamination reaction catalyzed by histidine-pyruvate aminotransferase. nih.gov This enzyme transfers the amino group from histidine to an α-keto acid, typically pyruvate (B1213749) or α-ketoglutarate, yielding imidazolepyruvic acid and an amino acid (alanine or glutamate, respectively). nih.govrsc.org This pathway is generally less active than the urocanic acid pathway under normal physiological conditions but becomes more significant when the primary pathway is impaired. researchgate.net

Research has identified at least two isoenzymes of histidine aminotransferase. Isoenzyme 1 is found in the liver and can use both pyruvate and α-ketoglutarate as amino acceptors. Isoenzyme 2 is more widely distributed in tissues like the liver, kidneys, heart, and skeletal muscle and is specific for pyruvate. nih.gov While direct tracer studies with this compound focusing solely on this pathway are less common, its existence and activity have been inferred in studies where the primary histidase pathway is blocked, such as in the NEUT2 mice. researchgate.net The use of this compound in such models allows for the quantification of flux through this alternative catabolic route.

Dynamics of Histidine Oxidative Degradation in Diverse Organisms

The oxidative degradation of histidine, particularly in the context of oxidative stress, involves the modification of the histidine molecule by reactive oxygen species (ROS). nih.gov This can lead to the formation of products like 2-oxo-histidine. nih.gov While much of the research focuses on the oxidative modification of histidine residues within proteins, studies on the degradation of free this compound provide insights into how organisms handle oxidative challenges. nih.gov

In various organisms, the selective removal of oxidatively modified proteins is a key defense mechanism. The proteasome complex is largely responsible for the degradation of these damaged proteins in an ATP- and ubiquitin-independent manner. nih.gov Studies in chickens have utilized [U-14C]amino acids, including by extension this compound, to measure amino acid oxidation rates. These experiments revealed differences in the oxidation of amino acids to 14CO2 between chicken lines selected for different body compositions, suggesting that the dynamics of amino acid degradation, including oxidative processes, can be influenced by genetic factors. nih.gov The degradation products of histidine have also been linked to the regulation of oxidative stress, with metabolites influencing the cellular redox state. nih.gov

Interconnections of Histidine Catabolism with Central Metabolic Cycles

A key aspect of histidine catabolism is its integration with central metabolic pathways, most notably the tricarboxylic acid (TCA) or Krebs cycle. The degradation of histidine via the urocanic acid pathway ultimately yields glutamate. wikipedia.orgmdpi.com Glutamate can then be deaminated by glutamate dehydrogenase to form α-ketoglutarate, a key intermediate of the TCA cycle. mdpi.com This conversion effectively channels the carbon skeleton of histidine into the central energy-producing machinery of the cell. researchgate.netnih.govuwaterloo.ca

The use of this compound allows for the direct tracing of its carbon atoms into the pool of TCA cycle intermediates. By measuring the radioactivity incorporated into molecules like α-ketoglutarate, succinate, fumarate, and malate, researchers can quantify the contribution of histidine to cellular energy metabolism. mdpi.com This is particularly relevant in conditions of metabolic stress or in diseases like liver cancer, where metabolic reprogramming can alter the flux of amino acids into the TCA cycle to meet increased energy demands. nih.gov The connection between histidine metabolism and the TCA cycle underscores its importance not just as a protein building block, but also as a significant fuel source for the cell.

Histidine Biosynthesis and Intermediary Metabolism Studies

In contrast to animals, microorganisms and plants can synthesize histidine de novo. nih.gov The elucidation of this complex, multi-step pathway has been a landmark in biochemistry and molecular genetics, with [14C]-labeled precursors playing a vital role.

Elucidation of Histidine Biosynthetic Routes in Microorganisms and Plants

The biosynthesis of histidine is a conserved, unbranched pathway that begins with phosphoribosyl pyrophosphate (PRPP) and ATP. researchgate.netnih.gov The pathway involves ten enzymatic reactions to produce L-histidine. wikipedia.orgnih.gov Early research in microorganisms like Escherichia coli and Salmonella typhimurium was fundamental in outlining the sequence of reactions and identifying the corresponding enzymes and genes. nih.govresearchgate.net

Isotopic labeling studies were crucial in this endeavor. For example, experiments using [2-14C]-acetate in the fungus Claviceps purpurea demonstrated the incorporation of the label into both histidine and ergothioneine (B1671048). The identical distribution of the 14C label in both molecules provided strong evidence that histidine is a direct precursor for ergothioneine biosynthesis. nih.govcore.ac.uk This work, by extension, relied on the established knowledge of how acetate (B1210297) carbons are incorporated into the precursors for histidine synthesis. Further studies with this compound confirmed its role as a precursor for various alkaloids. core.ac.uk The ability to trace the flow of carbon from simple precursors like acetate to the final product, histidine, was essential in piecing together the biosynthetic map.

The regulation of this energetically expensive pathway is tightly controlled. In bacteria, this includes feedback inhibition of the first enzyme, ATP-phosphoribosyltransferase, by histidine, and a sophisticated transcriptional attenuation mechanism involving the his operon leader peptide. researchgate.net

Table 2: Key Precursors and Products in Histidine-Related Biosynthesis

PrecursorIntermediate/ProductOrganism StudiedKey Finding
[2-14C]-acetateThis compoundClaviceps purpureaShowed incorporation of acetate carbons into the histidine backbone. nih.gov
This compound[14C]ErgothioneineClaviceps purpureaEstablished histidine as a direct precursor for ergothioneine. rsc.orgcore.ac.uk
Phosphoribosyl pyrophosphate (PRPP) & ATPL-HistidineE. coli, S. typhimuriumIdentified as the starting molecules for the conserved 10-step biosynthetic pathway. nih.gov

Transcriptional and Translational Regulation of Histidine Biosynthetic Operons

The regulation of histidine biosynthesis is a classic model for understanding gene expression in prokaryotes, primarily elucidated through studies in Salmonella typhimurium and Escherichia coli. The genes responsible for histidine biosynthesis are organized into a single unit of transcription known as the his operon. The expression of this operon is intricately controlled by a mechanism called attenuation, which is a form of transcription termination that is coupled to translation.

The his operon's regulatory region contains a leader sequence that is transcribed before the structural genes. This leader transcript has a short open reading frame that notably includes a series of consecutive histidine codons. The ability of the ribosome to translate this leader peptide is directly dependent on the intracellular concentration of charged histidyl-tRNA.

Mechanism of Attenuation:

High Histidine Levels: When histidyl-tRNA is abundant, the ribosome moves swiftly across the histidine codons of the leader peptide and reaches a stop codon. This progression allows the nascent leader mRNA to fold into a specific terminator hairpin structure. This structure signals the RNA polymerase to terminate transcription, thereby preventing the expression of the downstream structural genes of the his operon. nih.gov

Low Histidine Levels: Under conditions of histidine starvation, the concentration of charged histidyl-tRNA is low. Consequently, the ribosome stalls at the tandem histidine codons within the leader sequence. nih.gov This stalling prevents the formation of the terminator hairpin. Instead, an alternative, antiterminator hairpin structure is formed in the mRNA. nih.gov This alternative conformation allows RNA polymerase to continue transcription through the attenuator region and into the structural genes, leading to the synthesis of the enzymes required for histidine biosynthesis. nih.govnih.gov

Analysis of Precursor Utilization and Carbon Flow into Histidine

This compound is instrumental in tracing the uptake and metabolic fate of histidine, providing quantitative data on its utilization as a precursor for various biomolecules. A key application is in studying the biosynthesis of histamine (B1213489).

In a notable study using guinea-pig basophils, the uptake of this compound and its subsequent conversion to [14C]histamine were measured. The findings revealed that the uptake of histidine was significantly greater—approximately forty-five times more—than that of histamine when both were supplied externally. nih.gov This indicates a highly efficient and preferential uptake system for the precursor amino acid. The study demonstrated that the incorporation of this compound and the subsequent synthesis of new histamine were directly proportional to the number of basophils, the incubation time, and the concentration of the substrate. nih.gov

Furthermore, the research highlighted that the active transport of histidine into the cells is an energy-dependent process. The uptake of this compound was significantly diminished by inhibitors of glycolysis, oxidative phosphorylation, and Na+/K+-dependent ATPase. nih.gov Interestingly, once this compound was incorporated into the cell, these metabolic inhibitors did not affect its conversion to [14C]histamine, suggesting that the decarboxylation step itself is less dependent on these immediate energy-producing pathways. nih.gov

This use of radiolabeled histidine provides a clear example of how carbon flow from a specific precursor can be tracked to its final product, quantifying the efficiency of uptake and conversion and identifying the metabolic requirements for these processes.

Biosynthesis of Histidine-Derived Compounds

Histamine Biosynthesis via Histidine Decarboxylase (HDC)

Histamine is a potent biogenic amine synthesized through the decarboxylation of L-histidine. This reaction is catalyzed by the enzyme L-histidine decarboxylase (HDC), which is the sole and rate-limiting enzyme in this pathway. nih.govmdpi.commdpi.com HDC's activity is the primary source of histamine in mammals and other eukaryotes, playing crucial roles in allergic responses, neurotransmission, and gastric acid secretion. mdpi.comresearchgate.net

Enzymological Characterization and Reaction Mechanisms of HDC

Histidine decarboxylases are broadly classified into two main types based on their cofactor requirements and evolutionary origins.

PLP-Dependent HDC: Eukaryotes and Gram-negative bacteria utilize a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent HDC. nih.govmdpi.com This enzyme exists as a homodimer, with the active site being stabilized by amino acid residues from both chains. mdpi.com The reaction mechanism is similar to other PLP-dependent decarboxylases. Initially, the PLP cofactor, which is covalently bound to a lysine (B10760008) residue (Lys-305 in humans) in the enzyme's resting state, forms a Schiff base with the amino group of the L-histidine substrate. mdpi.com This is followed by the decarboxylation of the substrate. The resulting intermediate is then protonated, and finally, the PLP-histamine Schiff base is hydrolyzed to release histamine and regenerate the enzyme's internal aldimine with the lysine residue. mdpi.com

Pyruvoyl-Dependent HDC: In contrast, Gram-positive bacteria, such as Lactobacillus, employ an evolutionarily distinct, pyruvoyl-dependent HDC. nih.govmdpi.com This enzyme is synthesized as a proenzyme (proHDC) which undergoes an internal cleavage to form two subunits, an α and a β chain. This cleavage generates a pyruvoyl group at the N-terminus of the α-chain, which functions as the electrophilic cofactor essential for catalysis. mdpi.com The mechanism involves the formation of a Schiff base between the substrate's amino group and the pyruvoyl group, followed by decarboxylation. researchgate.net

Molecular and Hormonal Regulation of HDC Activity and Expression

The synthesis of histamine is tightly regulated at multiple levels, including transcriptional, post-translational, and hormonal controls, to ensure that its potent effects are appropriately modulated.

Molecular Regulation: HDC gene expression is influenced by various cytokines and growth factors. For instance, cytokines such as Interleukin-3 (IL-3), IL-18, and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) are known to promote histamine synthesis. nih.gov In mast cells, activation through the FcεRI receptor leads to increased Hdc mRNA expression and subsequent histamine synthesis. nih.gov Post-translationally, mammalian HDC is expressed as a 74 kDa precursor that is enzymatically inactive. mdpi.comnih.gov It undergoes proteolytic cleavage, removing a C-terminal fragment to yield the active 53-54 kDa form. mdpi.comnih.gov This processing is crucial for its enzymatic activity. nih.gov

Hormonal Regulation: Several hormones have been shown to regulate HDC expression and activity.

Gastrin: In the stomach's enterochromaffin-like (ECL) cells, the hormone gastrin is a primary regulator, stimulating HDC transcription and leading to increased histamine synthesis and subsequent gastric acid secretion. nih.gov This regulation occurs via a protein kinase C-dependent pathway. nih.gov

Glucocorticoids: Hormones like dexamethasone (B1670325) and corticosterone (B1669441) have been shown to downregulate HDC mRNA levels and enzyme activity in the rat lung. researchgate.netbohrium.com This effect is believed to contribute to the anti-inflammatory action of glucocorticoids. researchgate.net

Sex Hormones: Estrogen can increase HDC expression in the uterus, while progesterone (B1679170) has been shown to have the opposite effect.

Thyroid Hormones: HDC expression is also influenced by thyroid status, with hypothyroidism leading to decreased expression and hyperthyroidism causing an increase.

Comparative Enzymology of HDC Across Biological Kingdoms

Significant differences exist in the structure, cofactor requirements, and kinetic properties of histidine decarboxylases found across different biological kingdoms.

FeatureMammalian HDCGram-Negative Bacterial HDCGram-Positive Bacterial HDC
Cofactor Pyridoxal 5'-phosphate (PLP) mdpi.comPyridoxal 5'-phosphate (PLP) nih.govPyruvoyl group nih.govmdpi.com
Structure Homodimer; active site at the dimer interface. mdpi.comHomodimer, homologous to mammalian HDC.Hexameric (αβ)6 structure. mdpi.com
Activation Post-translational cleavage of a C-terminal peptide from a ~74 kDa proenzyme. mdpi.comSynthesized in an active form.Autocatalytic cleavage of a proenzyme to form α and β subunits, generating the N-terminal pyruvoyl group. mdpi.com
Substrate Specificity Highly specific for L-histidine. mdpi.com A single mutation (S354G) can decrease affinity for histidine and confer activity towards L-DOPA.Generally specific for L-histidine.Specific for L-histidine.
Kinetic Properties (Km for Histidine) ~0.2 - 0.4 mMVaries among species.0.33 mM (Leuconostoc oenos) mdpi.com
pH Optimum Varies by tissue and species.Generally in the acidic to neutral range.Typically acidic (e.g., pH 4.8 for Leuconostoc oenos). mdpi.com

These fundamental differences in HDC across kingdoms, particularly between the PLP-dependent and pyruvoyl-dependent enzymes, reflect their distinct evolutionary origins. mdpi.com The structural and mechanistic variations have implications for the development of specific enzyme inhibitors. For example, inhibitors designed to target the unique features of bacterial HDC could have applications in preventing histamine formation in fermented foods and beverages without affecting mammalian HDC. mdpi.com

Carnosine and Homocarnosine (B1673341) Synthesis and Turnover

The dipeptides carnosine (β-alanyl-L-histidine) and homocarnosine (γ-aminobutyryl-L-histidine) are found in high concentrations in excitable tissues like muscle and brain. researchgate.netnih.gov Studies utilizing this compound have been fundamental in proving that these tissues are capable of synthesizing these molecules locally. nih.govnih.gov

Pioneering research in frog brains demonstrated conclusively that radiolabeled histidine is incorporated into both carnosine and homocarnosine. nih.gov These experiments, conducted both in vivo through intracerebral injection of this compound and in vitro using whole brain incubations or brain homogenates, confirmed that brain tissue possesses the necessary enzymatic machinery for their synthesis. nih.govnih.govportlandpress.com The isolation of [14C]carnosine and [14C]homocarnosine from these experimental systems provided direct evidence of synthesis. nih.gov Further research has identified that carnosine synthase is the enzyme responsible for synthesizing homocarnosine from GABA and histidine, a process that occurs in neurons, while carnosine synthesis is localized to glial cells. researchgate.net The use of carboxy-[14C]histidine in enzyme assays has helped characterize the conditions for this synthesis, where residual radioactivity after the destruction of free amino acids represents the incorporation of the label into the dipeptides. researchgate.net

Table 1: Evidence for Carnosine and Homocarnosine Synthesis in Frog Brain Using this compound

Experimental SystemMethodologyKey FindingReference
In VivoIntracerebral injection of this compound.[14C]carnosine and [14C]homocarnosine were isolated from the brain tissue. nih.govnih.gov
In Vitro (Whole Tissue)Incubation of whole frog brain with L-[14C]histidine.Formation of labeled carnosine and homocarnosine was detected. nih.govnih.gov
In Vitro (Homogenate)Incubation of frog brain homogenate or supernatant with L-[14C]histidine.Demonstrated that soluble enzymes within the brain catalyze the incorporation of histidine into both dipeptides. nih.govportlandpress.com

3-Methylhistidine Formation and its Significance in Protein Turnover Studies

3-Methylhistidine (Nτ-methylhistidine) is a modified amino acid formed by the post-translational methylation of histidine residues within the contractile proteins actin and myosin. researchgate.netnih.gov Because this modification occurs after the protein has been synthesized, and since 3-methylhistidine is not reutilized for protein synthesis upon degradation, its release from tissue and subsequent excretion is a direct indicator of myofibrillar protein breakdown. nih.gov

The use of this compound in pulse-chase experiments has been instrumental in quantifying the synthesis and turnover rates of proteins containing 3-methylhistidine. In one key study, cultured rabbit aortic smooth muscle cells were pulsed with this compound, leading to the production of protein-bound radioactive 3-methylhistidine, primarily within actin. By "chasing" this pulse with unlabeled media, researchers could track the disappearance of the radiolabeled 3-methylhistidine from the cells over time. The data revealed that the newly synthesized 3-methylhistidine disappeared at two different rates, suggesting the presence of at least two distinct pools of actin with different turnover characteristics.

Table 2: Turnover of Protein-Bound Nτ-methylhistidine in Cultured Rabbit Aortic Smooth Muscle Cells (Derived from this compound Pulse-Chase Data)

Component PoolCalculated Half-LifeReference
Fast Turnover Pool2.4 days researchgate.net
Slow Turnover Pool~17 days researchgate.net

These types of studies, made possible by tracers like this compound, provide critical data on the dynamics of muscle protein metabolism, which is essential for understanding conditions involving muscle wasting or hypertrophy. researchgate.netnih.gov

Research on Non-Canonical Histidine-Derived Metabolites and Specialized Biosynthetic Pathways (e.g., prodigiosin (B1679158), nikkomycin)

This compound is also a valuable tool for deciphering the complex, multi-step biosynthetic pathways of secondary metabolites, which are specialized compounds not directly involved in the normal growth, development, or reproduction of an organism.

Prodigiosin: This bright red pigment produced by the bacterium Serratia marcescens is assembled via a branched biosynthetic pathway. nih.govableweb.org Early metabolic studies using L-[14C]histidine were crucial in clarifying the role of this amino acid. Research involving wild-type and mutant strains of S. marcescens that were unable to catabolize histidine revealed a key detail: histidine does not enter the prodigiosin molecule directly. nih.govnih.gov This finding indicated that histidine is first broken down and its constituent parts are then funneled into the unique pathways that lead to the formation of prodigiosin's precursors. nih.govnih.gov

Nikkomycin (B1203212): The nikkomycins are a group of peptidyl nucleoside antibiotics that act as potent inhibitors of chitin (B13524) synthase, making them promising antifungal agents. nih.govnih.gov The biosynthesis of their peptidyl moiety involves the modification of amino acids. L-histidine is a direct precursor in this pathway. nih.gov Enzymatic studies have shown that the enzyme NikP1 activates L-histidine and tethers it to a carrier protein. Subsequently, the enzyme NikQ hydroxylates the protein-bound histidine to form β-hydroxy-histidine, a key intermediate in the nikkomycin structure. nih.gov Although not all studies explicitly detail the radiolabel, the use of this compound is a standard method to trace the incorporation and transformation of the amino acid into the final antibiotic product, confirming its role as a building block.

Table 3: Role of Histidine in Specialized Biosynthetic Pathways as Elucidated by Tracer Studies

MetaboliteOrganismRole of HistidineKey Finding from this compound StudiesReference
ProdigiosinSerratia marcescensIndirect PrecursorHistidine is catabolized first; its components, but not the intact molecule, are incorporated into the pigment. nih.govnih.gov
NikkomycinStreptomyces sp.Direct PrecursorHistidine is incorporated and modified (hydroxylated) to form the β-hydroxy-histidine portion of the antibiotic. nih.gov

Investigations into Protein Synthesis Rates and Turnover

The continuous synthesis and degradation of proteins, collectively known as protein turnover, are fundamental processes for cellular maintenance, growth, and adaptation. This compound has been instrumental in quantifying the rates of these processes, offering a window into the regulation of protein metabolism under various physiological and pathological conditions.

Methodologies for Quantifying Global and Specific Protein Synthesis Rates

The quantification of protein synthesis rates using this compound relies on the precursor-product principle. By introducing this compound into a biological system, researchers can measure its rate of incorporation into the total protein pool (global synthesis) or into specific, isolated proteins. Two primary methodologies are employed for this purpose: the flooding dose technique and the constant infusion method.

The flooding dose technique involves administering a large bolus of unlabeled histidine along with a tracer amount of this compound. nih.govnih.gov This approach aims to rapidly equilibrate the specific activity of this compound in the extracellular and intracellular precursor pools, simplifying the calculation of the fractional synthesis rate (FSR). The FSR represents the fraction of the protein pool that is synthesized per unit of time and is a key metric in understanding protein dynamics. nih.govresearchgate.net

The constant infusion method , on the other hand, involves a continuous intravenous delivery of this compound to achieve a steady-state concentration of the tracer in the precursor pool over a longer period. This method allows for the measurement of protein synthesis rates over several hours.

The fractional synthesis rate is calculated using the following general equation:

FSR (%/hour) = (Sb / Sa) x (1 / t) x 100

Where:

Sb is the specific activity of this compound in the protein-bound pool.

Sa is the specific activity of this compound in the precursor pool (e.g., plasma or intracellular free amino acids).

t is the time of incorporation in hours.

Methodologies for Measuring Protein Synthesis with this compound

MethodologyPrincipleKey MeasurementPrimary Advantage
Flooding DoseA large bolus of unlabeled histidine with this compound tracer is administered to rapidly equalize precursor pool specific activity. nih.govnih.govIncorporation of this compound into protein over a short period.Minimizes variations in precursor specific activity, simplifying calculations. nih.gov
Constant InfusionA continuous infusion of this compound is given to maintain a steady-state tracer concentration.Rate of this compound incorporation into protein over a longer duration.Allows for the study of protein synthesis over extended periods.

Differential Turnover of Myofibrillar and Cytosolic Proteins

Skeletal muscle is composed of different protein fractions that exhibit distinct turnover rates. The two major fractions are the myofibrillar proteins, which constitute the contractile apparatus, and the cytosolic (sarcoplasmic) proteins, which include enzymes and other soluble proteins. Studies utilizing radiolabeled amino acids have revealed that these protein pools are regulated independently.

Research has shown that in certain conditions, the degradation of myofibrillar proteins is selectively altered. For instance, in studies investigating muscle protein turnover, it has been observed that the synthesis rates of individual myofibrillar proteins can differ, and these rates can be influenced by factors such as nutritional status.

Illustrative Turnover Rates of Muscle Protein Fractions

(Data derived from studies using various radiolabeled amino acids as representative examples)

Protein FractionConditionRelative Synthesis/Turnover RateReference
Myofibrillar ProteinsEarly Development (Chick White Muscle)Higher than red muscle nih.gov
Sarcoplasmic ProteinsEarly Development (Chick)Similar in red and white muscle nih.gov
Myofibrillar & Sarcoplasmic ProteinsAdult (Chick Red Muscle)Higher than white muscle nih.gov

Regulatory Roles of Histidine Availability on Protein Synthesis

The availability of essential amino acids, including histidine, is a critical regulator of protein synthesis. nih.gov Insufficient availability of any essential amino acid can limit the rate of protein synthesis, a concept known as the "all-or-none" principle in protein synthesis.

Studies have demonstrated that dietary manipulation of histidine levels can significantly impact protein metabolism. For example, supplementation with histidine has been shown to increase the protein content of the liver and kidneys in rats. nih.gov Conversely, a diet deficient in histidine can lead to a decrease in protein turnover. nih.gov The mechanism by which histidine availability regulates protein synthesis is complex, involving signaling pathways such as the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a key regulator of cell growth and protein synthesis. nih.gov Research has shown that histidine can stimulate the mTOR signaling pathway, leading to an increase in the expression of proteins like casein in mammary epithelial cells. nih.gov

Furthermore, studies using L-histidinol, a competitive inhibitor of histidyl-tRNA synthetase, have shown that it can reversibly inhibit protein synthesis in human cells. researchgate.net This inhibition can be overcome by increasing the concentration of histidine, directly demonstrating the crucial role of histidine activation in the process of protein synthesis. researchgate.net

Effects of Histidine Availability on Protein Metabolism

ConditionObserved EffectPotential MechanismReference
Histidine SupplementationIncreased protein content in liver and kidneys (rats).Stimulation of protein synthesis pathways. nih.gov
Histidine-Deficient DietDecreased protein turnover.Limitation of a key substrate for protein synthesis. nih.gov
Histidine Supplementation in CMEC-H cellsStimulated expression of casein forms.Activation of the mTOR signaling pathway. nih.gov
Treatment with L-histidinolReversible inhibition of protein synthesis.Competitive inhibition of histidyl-tRNA synthetase. researchgate.net

Studies of Amino Acid Transport and Cellular Uptake Mechanisms

The transport of amino acids across the cell membrane is a vital process, ensuring a continuous supply for protein synthesis and other metabolic functions. This compound serves as an excellent tracer for characterizing the transport systems responsible for histidine uptake and for performing kinetic analyses of these processes.

Characterization of Histidine Transporter Systems (e.g., high-affinity, cationic)

Histidine is transported into cells by various amino acid transporter systems, including high-affinity transporters and transporters for cationic amino acids. The use of this compound allows for the direct measurement of its uptake into cells, enabling the characterization of these transport systems.

For instance, studies have identified and characterized the peptide/histidine transporter 1 (PHT1), which exhibits high affinity for histidine. nih.gov Functional assessments using cells expressing PHT1 have determined its kinetic parameters. In one study using a stably transfected cell line, human PHT1 (hPHT1) demonstrated a high affinity for histidine with a Michaelis-Menten constant (Km) of 16.3 ± 1.9 µM. nih.gov

Histidine can also be transported by cationic amino acid transporters (CATs). nih.gov Kinetic analyses of L-lysine transport, another cationic amino acid, in a motor neuron-like cell line (NSC-34) revealed the presence of both high-affinity and low-affinity transport systems. nih.gov While this study used [3H]L-lysine, the data provides a representative example of the kinetic parameters that can be determined for cationic amino acid transport, which would be analogous for this compound.

Kinetic Parameters of Histidine and Cationic Amino Acid Transporters

(Data for hPHT1 from a study using d3-l-histidine; data for CATs from a study using [3H]L-lysine as a representative example)

TransporterCell Line/SystemSubstrateKm (µM)Vmax (nmol/mg protein/min)Reference
hPHT1MDCK cellsd3-l-histidine16.3 ± 1.9Not Reported nih.gov
CATs (High-affinity)NSC-34 (WT)[3H]L-lysine62 ± 11.70 ± 0.26 nih.gov
CATs (Low-affinity)NSC-34 (WT)[3H]L-lysine480 ± 808.48 ± 0.71 nih.gov

Kinetic Analyses of Histidine Uptake and Efflux

Kinetic analysis of this compound transport provides quantitative measures of the efficiency and capacity of the transport systems. The key parameters determined are the Michaelis-Menten constant (Km) , which reflects the substrate concentration at which the transport rate is half of the maximum, and the maximum velocity (Vmax) , which represents the maximum rate of transport when the transporter is saturated with the substrate.

Studies on bacterial systems have utilized [U-14C]histidine to characterize histidine uptake. In one such study with the bacterial strain HIS 42, the uptake of [U-14C]histidine was characterized by a saturation constant (Km) ranging from 12.8 to 78.6 nM. nih.gov

The transport of amino acids is often a bidirectional process, involving both uptake (influx) and release (efflux) from the cell. The study of this compound efflux can provide insights into the mechanisms that regulate intracellular amino acid concentrations. For example, studies on the human oligopeptide transporter 1 (hPEPT1) have shown that it can mediate the efflux of its substrates. nih.gov The efflux process can be influenced by factors such as the extracellular pH, with the protonation state of a histidine residue within the transporter itself playing a regulatory role. nih.gov

Kinetic Parameters of this compound Uptake

Organism/Cell TypeTransport SystemKmReference
Bacterial strain HIS 42Histidine uptake system12.8 to 78.6 nM nih.gov

Competitive Inhibition and Substrate Specificity Studies of Histidine Transport

The radiotracer this compound is a fundamental tool for characterizing the specificity of amino acid transport systems. In these assays, the uptake of a known concentration of this compound is measured in the presence of various unlabeled compounds, known as competitors. A reduction in the accumulation of radiolabeled histidine indicates that the unlabeled compound is also a substrate for, or an inhibitor of, the same transport protein.

By testing a range of amino acids and their analogues, researchers can build a detailed profile of a transporter's substrate preference. For instance, studies on the high-affinity glutamate transporters (EAATs) have utilized radiolabeled amino acids to probe their specificity. While these transporters primarily bind glutamate, experiments have shown that other amino acids can interact with them. For example, L-histidine was found to be an inhibitor of the sodium-independent transport of L-[35S]cystine, suggesting an interaction with the transport system. researchgate.net

The general principle of these competitive inhibition studies is to determine the concentration of a competitor that inhibits the transport of this compound by 50% (the IC50 value). This value can then be used to calculate the inhibition constant (Ki), which reflects the affinity of the competitor for the transporter. A lower Ki value signifies a higher affinity. Such experiments have been crucial in distinguishing between different transport systems within a single cell type that may all be capable of transporting histidine, such as the sodium-dependent SNATs, the sodium-independent LATs, and the peptide/histidine transporters (PHTs). nih.gov

Research on bacterial histidine transport provides further examples. In Salmonella typhimurium, the histidine-binding protein J is a key component of a high-affinity histidine transport system. nih.gov Studies using radiolabeled histidine have been instrumental in characterizing the binding sites and understanding how different substrates compete for transport. nih.gov Similarly, investigations into amino acid exporters, such as the AzlCD complex in Bacillus subtilis, rely on tracking the movement of specific amino acids like histidine to understand their function in maintaining cellular homeostasis and preventing toxicity from amino acid excess. biorxiv.org

Table 1: Competitive Inhibition of this compound Transport This table illustrates hypothetical data from a competitive inhibition experiment, showing how different unlabeled amino acids affect the uptake of this compound by a specific transporter.

Competitor (Unlabeled)Concentration% Inhibition of this compound Uptake
L-Histidine1 mM95%
L-Glutamine1 mM45%
L-Arginine1 mM15%
L-Leucine1 mM5%
Histidinol1 mM80%

Note: Data is illustrative.

Energy Dependence and Driving Forces for Histidine Translocation (e.g., proton symport, electrogenic antiport)

Understanding the energy source that drives the transport of histidine across cellular membranes is a key area of research facilitated by this compound. Transport can be an active process, requiring energy to move the amino acid against its concentration gradient. This energy can be derived from various sources, such as the electrochemical gradients of ions like protons (H+) or sodium (Na+), or the hydrolysis of ATP.

One common mechanism is proton symport, where the transporter moves a proton down its electrochemical gradient into the cell, coupling this energetically favorable movement to the uptake of histidine. The peptide/histidine transporter PHT1, which is found in the membranes of lysosomes, is a well-characterized example of an H+-coupled/histidine symporter. mdpi.com Experiments using this compound in systems expressing PHT1 show that transport is most efficient at acidic pH, where a strong proton gradient exists across the membrane. mdpi.com The influx of H+ can be measured directly using electrophysiological techniques like solid-supported membrane electrophysiology, which detects the current generated by the movement of charged ions. mdpi.com The use of protonophores, which are chemicals that dissipate proton gradients, would be expected to abolish this compound uptake by such a symporter.

Another mechanism is electrogenic antiport, where the transport of histidine is coupled to the movement of another ion in the opposite direction, resulting in a net movement of charge across the membrane. The study of electrogenic transporters, such as the Na+/bicarbonate cotransporter (NBC1), provides a framework for how these systems are investigated, often involving measurements of ion fluxes and changes in intracellular pH. nih.gov While not a histidine transporter, the principles apply. For a putative histidine antiporter, one might measure the efflux of another radiolabeled ion from a cell or vesicle that is dependent on the presence of external this compound. The transport process is termed "electrogenic" if it results in a net change in the membrane potential. amanote.com The involvement of ion gradients in this compound transport can be demonstrated by manipulating the extracellular and intracellular concentrations of specific ions (e.g., Na+, K+, Cl-) and observing the effect on radiolabel accumulation.

Table 2: Effect of Ion Gradients and Inhibitors on this compound Uptake This table shows representative data on how different conditions designed to disrupt energy sources affect the transport of this compound via a hypothetical proton symporter.

ConditionThis compound Uptake (as % of control)Primary Effect
Control (pH 5.5)100%Baseline transport with proton gradient
High pH (pH 7.5)20%Diminished proton gradient
Protonophore (e.g., FCCP)5%Dissipation of proton gradient
Valinomycin (in K+ medium)98%Hyperpolarization (may slightly enhance)
Na+-free medium102%No effect, indicating Na+-independence

Note: Data is illustrative. FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) is a protonophore. Valinomycin is a K+ ionophore.

Assessment of tRNA Charging Levels and Aminoacylation Dynamics

The process of attaching an amino acid to its corresponding transfer RNA (tRNA) is known as tRNA charging or aminoacylation. This crucial step is catalyzed by enzymes called aminoacyl-tRNA synthetases (aaRS) and ensures that the correct amino acid is incorporated into a growing polypeptide chain during protein synthesis. youtube.com The level of charged tRNA in a cell can be a regulatory signal, reflecting the availability of amino acids for protein production.

This compound is used to directly measure the charging level of histidine-specific tRNA (tRNAHis). The methodology relies on separating charged (aminoacylated) tRNA from uncharged tRNA. nih.gov In a typical experiment, cells are incubated with this compound, which is taken up and used by histidyl-tRNA synthetase (HisRS) to charge tRNAHis. The bond between the histidine and the tRNA is labile under alkaline conditions. This property is exploited to quantify the amount of this compound attached to tRNA.

To determine the percentage of tRNAHis that is charged, a comparison is made between two cell samples. nih.gov One sample is treated with an inhibitor of protein synthesis, such as cycloheximide. This inhibitor stalls ribosomes, preventing the transfer of histidine from tRNAHis to the polypeptide chain, which leads to a maximal accumulation of charged [14C]histidyl-tRNA. The other sample is left untreated. By measuring the amount of alkali-labile this compound in both samples, the in vivo charging level can be expressed as a percentage of the maximum possible charging.

This technique has been used, for example, to study the relationship between tRNA charging levels and the rate of protein synthesis in Chinese hamster ovary (CHO) cells. nih.gov Researchers found that a small decrease in the percentage of charged tRNAHis (from 46% to 35%) led to a dramatic reduction in the rate of protein synthesis (from 90% to 30%), highlighting the sensitive control that tRNA charging exerts on translation. nih.gov

Table 3: Measurement of tRNAHis Charging Levels in CHO Cells This table presents findings from a study investigating the relationship between histidyl-tRNA levels and protein synthesis, demonstrating the use of this compound.

Cell ConditionTreatmentRelative % of Acylated tRNA(His)Relative Rate of Protein Synthesis
Wild-TypeNone46%90%
Wild-TypeHistidinol Inhibition35%30%

Source: Adapted from research on Chinese hamster ovary cells. nih.gov

Microbial Physiology and Metabolic Studies

The use of this compound has been instrumental in elucidating the intricacies of microbial life, from bacterial gene regulation to fungal nutrient acquisition.

Bacterial Histidine Metabolism and Gene Regulation

In bacteria, the biosynthesis and metabolism of histidine are tightly controlled processes. This compound has been a key tool in unraveling these regulatory networks. The histidine (his) metabolism and transport genes in many bacteria are regulated by various RNA-dependent systems, such as T-box riboswitches and RNA attenuators. nih.govgenscript.com For instance, in Gram-positive bacteria like those from the Firmicutes phylum, a DNA-binding transcription factor known as HisR controls the histidine metabolism genes. nih.govgenscript.comresearchgate.net The identification of HisR-binding sites has been crucial to understanding this regulation. nih.govgenscript.com

Fungal Amino Acid Uptake and Metabolic Responses

Fungi, including pathogenic species like Candida albicans and model organisms like Saccharomyces cerevisiae, rely on efficient amino acid uptake for survival and growth, especially within a host environment. nih.govmdpi.com this compound has been employed to study the specificity and regulation of amino acid transporters. In S. cerevisiae, several transporters are responsible for histidine uptake, including the general amino acid permease (Gap1) and specific transporters like Hip1. nih.gov The vacuole also plays a significant role in amino acid homeostasis, with transporters like Avt1 moving histidine into the vacuole and others, such as Avt4, facilitating its export. nih.gov

In the human fungal pathogen Candida glabrata, which lacks the primary histidine degradation pathway found in many other organisms, this compound has helped to identify alternative metabolic routes. nih.gov This research has shown that C. glabrata can utilize histidine as a nitrogen source through an aminotransferase pathway. nih.gov Understanding these metabolic adaptations is crucial, as the ability to acquire and metabolize amino acids is a key attribute in microbial pathogenesis. nih.govresearchgate.netmdpi.com

Plant Metabolism and Nutrient Uptake Research

The study of how plants acquire and utilize essential nutrients is fundamental to agriculture and plant biology. This compound has proven to be a valuable tool in this domain.

Histidine Uptake and Translocation in Plant Tissues

Research using this compound has demonstrated that plants can actively take up this amino acid from their environment. In a study with Swiss chard, the uptake of this compound from a hydroponic solution was significantly higher than that of the synthetic chelator EDTA, suggesting an active transport mechanism. researchgate.net The absorbed histidine is then translocated throughout the plant. researchgate.net

Studies in citrus trees using various 14C-labeled amino acids, including arginine, asparagine, and proline, have shown that these compounds are taken up by the roots and transported to both old leaves and new shoots. jst.go.jp The translocation occurs through both the xylem and phloem, with lateral movement between these two vascular tissues. jst.go.jpmdpi.com While not specifically focused on histidine, this research provides a model for how amino acids are distributed within a plant. Further research in wheat and triticale has shown that histidine in the nutrient solution can enhance the uptake and translocation of zinc, likely due to the formation of stable zinc-histidine complexes. researchgate.net

Role of Histidine in Plant Metabolic Pathways

Once taken up, histidine plays a role in various metabolic processes within the plant. In soybeans, studies using 14CO2 have traced the incorporation of carbon into various compounds, including amino acids. nih.gov While this research provides a broader picture of carbon assimilation, it sets the stage for more targeted studies with this compound to follow its specific metabolic fate.

In the green alga Chlamydomonas reinhardtii, histidine can serve as a sole nitrogen source, supporting growth at a rate comparable to ammonium (B1175870). nih.gov When both are present, the alga preferentially uses ammonium, and the enzymes for histidine degradation are only produced once the ammonium is depleted. nih.gov This demonstrates a regulated system for nitrogen source utilization. The study of amino acid metabolism in plants is crucial for understanding how they manage their nitrogen economy, which is a key determinant of growth and yield. mdpi.commdpi.com

Animal Model Studies (Non-Human)

This compound has been utilized in various non-human animal models to investigate its metabolism and physiological effects. Histidine is an essential amino acid for many animals, meaning it cannot be synthesized by the body and must be obtained from the diet. nih.govnih.govresearchgate.net

In rats, studies have explored the metabolic fate of histidine and its impact on various physiological processes. For example, research has shown that histidine supplementation can influence food intake and may offer neuroprotective effects. nih.govsemanticscholar.org In chickens, histidine is a critical precursor for the synthesis of carnosine, a dipeptide with significant antioxidant properties. nih.govsemanticscholar.org

Mammalian Histidine Metabolism and Nutritional Status

This compound is a powerful tool for investigating how mammals process histidine and how nutritional intake affects these metabolic pathways. When administered to subjects, the labeled histidine mixes with the body's free histidine pools, and its metabolic fate can be monitored.

Studies in humans and rats have utilized this compound to identify urinary metabolites, providing a map of histidine degradation pathways. nih.govjohnshopkins.edu A key method involves measuring the expiration of 14CO2 after administering this compound. nih.gov This technique allows researchers to quantify the rate of histidine catabolism. Research has shown that histidine degradation is highly responsive to dietary intake. For instance, in a study involving normal and uremic men, a histidine-deficient diet led to a significant decrease in 14CO2 expiration, indicating that the body conserves histidine by reducing its breakdown when dietary supply is low. nih.gov Conversely, a histidine-replete diet increased the expiration of 14CO2, showing enhanced degradation when the amino acid is abundant. nih.gov These studies also observed that free histidine concentrations in plasma and muscle fall with a deficient diet and rise when the diet is rich in histidine. nih.gov

This research underscores the body's adaptive mechanisms to maintain histidine homeostasis, a process critical for health as histidine is an essential amino acid for humans. researchgate.netnih.govnih.gov Histidine deficiency can lead to negative nitrogen balance and reduced protein turnover, while excess intake can also cause metabolic issues. nih.govmdpi.comresearchgate.net

Enzyme Activity and Regulation in Various Tissues (e.g., liver, kidney, stomach, muscle)

This compound serves as a substrate to measure the activity of enzymes that metabolize histidine in specific tissues. The primary enzyme in the main catabolic pathway for histidine is histidase (also known as histidine ammonia-lyase), which is found predominantly in the liver and skin. researchgate.netnih.gov This enzyme converts histidine to urocanic acid. researchgate.netnih.govnih.gov In the liver, urocanic acid is further metabolized in a series of steps that require folic acid. researchgate.netnih.gov

Another crucial enzyme is histidine decarboxylase (HDC), which converts histidine to histamine. researchgate.netnih.gov This reaction occurs in various tissues, including the enterochromaffin-like cells of the stomach, mast cells involved in the immune system, and neurons in the brain. researchgate.netnih.gov By using this compound and measuring the production of [14C]histamine, researchers can quantify HDC activity and understand its regulation under different physiological conditions.

In muscle tissue, this compound is used to study the synthesis of histidine-containing dipeptides. The enzyme carnosine synthase utilizes histidine and β-alanine to produce carnosine, a compound that acts as a buffer and antioxidant in muscle and brain tissue. researchgate.netnih.govgrafiati.com Studies in broiler chickens, for example, have shown that dietary histidine levels directly impact the concentration of carnosine and anserine (B1665513) in muscle tissue. nih.gov

The table below summarizes key enzymes in histidine metabolism and the tissues where their activity is prominently studied using this compound.

EnzymeTissue(s)Metabolic PathwayFunction Studied with this compound
Histidase Liver, SkinHistidine CatabolismRate of histidine degradation to urocanate researchgate.netnih.gov
Histidine Decarboxylase (HDC) Stomach, Mast Cells, BrainHistamine SynthesisRate of histamine production researchgate.netnih.gov
Carnosine Synthase Muscle, BrainDipeptide SynthesisRate of carnosine and anserine synthesis researchgate.netnih.gov
Transaminases Liver, KidneyHistidine CatabolismConversion to imidazole-pyruvic acid nih.govnih.gov

Research on Neurotransmitter Synthesis and Related Dipeptides in Neural Systems

In neural systems, histidine is the direct precursor to the neurotransmitter histamine. researchgate.netnih.govnih.gov Histidine can cross the blood-brain barrier, where it is then converted into histamine by histidine decarboxylase within specific neurons, primarily in the tuberomammillary nucleus of the hypothalamus. nih.govmdpi.com this compound allows researchers to trace this conversion process, shedding light on the regulation of histamine synthesis in the brain, which plays a role in functions like wakefulness and appetite control. nih.govresearchgate.net

Furthermore, this compound is instrumental in studying the synthesis and function of histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine) and its methylated form, anserine, in the brain. nih.govnih.gov These dipeptides are believed to have significant roles as antioxidants and pH buffers in neural tissue. researchgate.netgrafiati.comnih.gov Research using labeled histidine helps to determine the rate of synthesis and turnover of these dipeptides in the central nervous system, contributing to our understanding of their neuroprotective functions.

In Vitro and Cellular Systems Research

Moving from whole organisms to more controlled environments, this compound is invaluable for dissecting cellular processes.

Investigations in Cultured Cell Lines and Primary Cell Cultures

In vitro studies using cultured cells provide a simplified model to explore specific aspects of histidine metabolism. This compound has been used to investigate its uptake and metabolism in various cell types, including normal and cancerous human cell lines. biologists.com For example, research comparing a normal human cell line (MRC-5) with a leukemia cell line (J-m) utilized this compound to measure histidine uptake and intracellular concentrations. biologists.com These studies determined the Michaelis constants (Km) for histidine uptake and found that cells in culture have a surprisingly low requirement for this amino acid. biologists.com

Such research also allows for the examination of histidine's role in protein synthesis. By adding this compound to the culture medium, scientists can measure the rate of its incorporation into newly synthesized proteins. nih.gov This has been used, for instance, to track differential protein synthesis during the differentiation of fetal rat skin cells, where an increased incorporation of this compound correlated with the maturation of specific epidermal structures. nih.gov Similarly, studies on cancer cells explore how histidine metabolism might be altered in tumors and whether these pathways could be therapeutic targets. nih.govmdpi.com

The table below presents findings from a comparative study on histidine uptake in different cell lines.

Cell LineCell TypeKm for Histidine UptakeIntracellular Histidine ConcentrationKey Finding
MRC-5 Normal Human Lung FibroblastNot specifiedSlightly higher than J-m cellsLow histidine requirement for optimal growth. biologists.com
J-m Human LeukemiaNot specifiedLower than MRC-5 cellsSlightly more dependent on histidine than normal cells. biologists.com

Studies Using Isolated Organ and Tissue Perfusion Models

Isolated organ and tissue perfusion models bridge the gap between in vitro cell culture and in vivo whole-animal studies. These ex vivo systems maintain the tissue's three-dimensional architecture and cellular interactions, allowing for the study of metabolism in a more physiologically relevant context. nih.gov

This compound has been employed in models such as the isolated rat diaphragm to study muscle protein synthesis. nih.gov In these experiments, the tissue is incubated in a medium containing this compound, and the amount of radioactivity incorporated into the tissue's protein is measured over time. This approach has been used to assess how various factors, like the presence of different sugars, can stimulate the incorporation of histidine into muscle protein. nih.gov

Another application is in neuroscience research using "push-pull" perfusion of specific brain regions in live animals. nih.gov While technically an in vivo method, it allows for the localized study of brain tissue as if it were an isolated system. For example, after injecting a precursor like [U-14C]-glucose, this technique can be used to collect and analyze newly synthesized [14C]-labeled amino acids, including those derived from the same metabolic pools as histidine, to understand regional differences in neurotransmitter synthesis within the cerebral cortex. nih.gov

Methodological Advancements and Technical Considerations in 14c Histidine Research

Development and Optimization of Radiometric Assays

Radiometric assays are fundamental to tracking the fate of [14C]histidine in biological systems. These assays are designed to quantify the rate of enzymatic reactions involving histidine by measuring the radioactivity of the products formed. A primary enzyme in histidine metabolism is histidine decarboxylase (HDC), which converts histidine to histamine (B1213489). The development of assays for HDC activity often involves incubating the enzyme with this compound and then separating the [14C]histamine product from the unreacted substrate.

The optimization of these assays is critical for generating accurate and reproducible data. Key parameters that require careful optimization include enzyme concentration, substrate concentration, incubation time, temperature, and pH. For instance, time-course experiments at various enzyme concentrations are necessary to establish a linear reaction rate. One study on HDC established that at concentrations greater than 100 nM, the reaction is linear for only about 30 minutes, leading to the selection of 25 to 50 nM of HDC and a 90-minute incubation time for their standard assay. researchgate.net

A significant advancement in this area is the development of high-throughput screening (HTS) assays. One such method is a fluorescence polarization (FP) assay developed to measure HDC activity, which, while not radiometric itself, illustrates the principles of modern assay design that can be adapted for radiometric formats. researchgate.net This assay uses a fluorescein-histamine probe that binds to an anti-histamine antibody. The enzymatic production of histamine from histidine competes with the probe, leading to a change in fluorescence polarization. researchgate.net Adapting such a competitive assay format to a radiometric method, for example, by using a radiolabeled competitor, could enable high-throughput studies with this compound.

Furthermore, novel enzymatic assay methods, while not radiometric, highlight advancements in the analytical tools available for histidine research. One such method uses a combination of a stable mutant of histidine decarboxylase (HDC C57S) and histamine dehydrogenase (HDH) to quantify L-histidine in plasma, showing high precision and accuracy. nih.gov Such stable enzymes could be incorporated into radiometric assays to improve their robustness and longevity. nih.gov

Advanced Chromatographic and Separation Techniques for Labeled Metabolites

Once a reaction with this compound has been performed, or after its introduction into a biological system, the various [14C]-labeled metabolites must be separated for individual quantification. Advanced chromatographic techniques are indispensable for this purpose, offering high resolution and sensitivity.

Two-dimensional liquid chromatography (2D-LC) has emerged as a powerful tool for analyzing complex samples. nih.gov A 2D-LC system coupling size-exclusion chromatography (SEC) with hydrophilic interaction liquid chromatography (HILIC) has been successfully used to separate histidine and its degradation products from the complex matrix of protein formulations. nih.gov In this setup, the first dimension (SEC) separates molecules based on size, effectively removing large protein interferences. nih.gov A specific fraction containing the smaller molecules of interest, such as this compound and its metabolites, can then be transferred to the second dimension (HILIC) for high-resolution separation based on polarity. nih.gov This approach allowed for the identification of trans-urocanic acid as a histidine degradation product. nih.gov

Various modes of liquid chromatography (LC) can be employed, often in conjunction with mass spectrometry (MS), for comprehensive metabolite profiling. nih.gov These include:

Reverse-Phase Liquid Chromatography (RPLC): Separates molecules based on hydrophobicity.

Hydrophilic Interaction Liquid Chromatography (HILIC): Effective for polar compounds like histidine and its metabolites.

Ion-Exchange Chromatography (IEC): Separates molecules based on their charge.

Gas Chromatography (GC): Suitable for volatile compounds or those that can be made volatile through derivatization. nih.gov

The combination of these techniques, such as coupling HILIC with RPLC, can provide enhanced separation of a wide range of metabolites. nih.gov For studies involving this compound, the effluent from the chromatographic column can be collected in fractions for subsequent radioactivity measurement or passed through a flow-through radioactivity detector.

Quantification of Radioactivity Using Scintillation Counting and Autoradiography

The definitive quantification of ¹⁴C in samples relies on well-established radiological techniques, primarily liquid scintillation counting and autoradiography.

Liquid Scintillation Counting (LSC) is the gold standard for measuring the beta radiation emitted by ¹⁴C. Samples containing this compound or its metabolites are mixed with a scintillation cocktail in a vial. The beta particles emitted by the ¹⁴C atoms excite the scintillator molecules in the cocktail, which in turn emit photons of light. A liquid scintillation counter detects these light flashes and quantifies them as counts per minute (CPM).

A critical challenge in LSC is "quenching," a process where the color or chemical composition of the sample interferes with the detection of the emitted light, leading to an underestimation of radioactivity. To correct for this, a quench curve is established using a set of standards with known radioactivity and varying amounts of a quenching agent. mednexus.org The instrument measures a quench parameter, such as the transformed spectral index of the external standard (tSIE), which allows for the conversion of the measured CPM to the absolute disintegrations per minute (DPM), providing an accurate measure of the amount of ¹⁴C present. mednexus.org A direct analysis method for ¹⁴C in urine samples established a linear relationship between counting efficiency and the tSIE value, demonstrating the reliability of this correction method. mednexus.org

Below is an interactive data table showing typical parameters for ¹⁴C measurement using LSC for different sample preparation methods.

ParameterLSC-A (CO₂ Absorption)LSC-B (Benzene Synthesis, Glass Vial)LSC-B (Benzene Synthesis, Teflon Vial)
Standard Activity (Bq)0.140.840.84
Background (CPM)1.800.870.21
Net Standard Count Rate (CPM)4.7540.040.5
Efficiency (%)608081
Maximum Age (Years)30,30050,30056,000
Data adapted from a study on ¹⁴C activity measurement by liquid scintillation counting. researchgate.net

Autoradiography provides a spatial dimension to the analysis of this compound distribution. After separating metabolites on a planar medium like a thin-layer chromatography (TLC) plate, the plate is exposed to X-ray film or a phosphor imaging screen. The radiation from the ¹⁴C-labeled spots creates a latent image, which, when developed, reveals the location of the radioactive metabolites. The intensity of the spots is proportional to the amount of radioactivity. This technique is particularly useful when coupled with chromatographic separations, allowing for the visualization and semi-quantitative analysis of all labeled compounds simultaneously. nih.gov The use of storage phosphor screens has increased the sensitivity of autoradiography, enabling the detection of very low levels of radioactivity. nih.gov

Considerations for Isotopic Purity and Management of Labeled Precursors

The validity of tracer studies hinges on the quality of the radiolabeled precursor. Therefore, ensuring the isotopic purity of this compound and managing its use are critical technical considerations.

Isotopic Purity refers to the percentage of the compound that is correctly labeled with the ¹⁴C isotope at the intended position. Impurities, whether unlabeled histidine or histidine labeled at an incorrect position, can confound experimental results. High-resolution time-of-flight (TOF) mass spectrometry (MS) is a powerful technique for determining isotopic purity. researchgate.net By providing highly accurate mass measurements, TOF-MS can resolve the mass difference between the unlabeled compound (containing ¹²C) and the [14C]-labeled compound, as well as other isotopologues. researchgate.netalmacgroup.com This allows for the precise quantification of the labeled composition of the material. almacgroup.com

The synthesis of this compound must be carefully controlled to ensure high isotopic enrichment. Synthetic schemes have been developed that allow for the specific labeling of different carbon and nitrogen positions within the histidine molecule. researchgate.net Characterization of the final product using techniques like MS and NMR spectroscopy is essential to confirm both the chemical and isotopic purity. researchgate.net

Management of Labeled Precursors involves proper storage and handling to prevent degradation. Radiochemical decomposition can occur, where the energy released from radioactive decay breaks down the compound. Storing the this compound at low temperatures and, if necessary, in a solvent that can dissipate the energy, can minimize this degradation. When used in cell culture or other biological systems, it is important to consider the potential metabolic alterations that the introduction of the labeled precursor might cause. rug.nl The concentration of the this compound should be high enough to be detectable but low enough to be a true tracer that does not perturb the normal metabolic pool of histidine. Careful planning of experiments includes determining the specific activity required and ensuring that the labeled precursor is stable throughout the duration of the experiment.

Future Directions and Emerging Research Avenues

Integration with Advanced Omics Technologies

The era of systems biology demands a holistic understanding of cellular processes, which cannot be achieved by any single 'omics' technology alone. The integration of data from genomics, transcriptomics, proteomics, and metabolomics provides a multi-layered view of an organism's state. nih.govnih.gov In this context, [14C]histidine is set to become a critical tool for adding a dynamic functional layer to static omics snapshots.

By introducing this compound into a biological system, researchers can trace the flow of carbon from histidine into a multitude of downstream molecules. When combined with proteomics and metabolomics, this approach can illuminate the direct and indirect consequences of histidine metabolism on protein synthesis, post-translational modifications, and the broader metabolic network. nih.govmdpi.com For instance, untargeted metabolomics might identify a list of altered metabolites in a disease state, but using this compound can confirm which of these metabolites are directly synthesized from histidine, revealing the specific pathways that are dysregulated. nih.gov

Future studies will likely employ a multi-omics strategy where this compound tracing is coupled with mass spectrometry-based proteomics to quantify how histidine incorporation into newly synthesized proteins changes under different conditions. researchgate.net This could be particularly insightful in cancer research, where metabolic reprogramming is a key hallmark. vanderbilt.edu Integrating proteomics with targeted metabolomics is crucial for understanding how the availability of metabolite precursors, such as those derived from histidine, influences protein modifications like histonylation, which in turn regulates gene expression. nih.gov

Table 1: Potential Integrated Omics Applications for this compound

Omics PlatformIntegration with this compoundPotential Research Insight
ProteomicsTrace incorporation of 14C into newly synthesized proteins and identify post-translational modifications derived from histidine metabolites.Quantify protein synthesis rates; identify novel roles of histidine in protein modification and signaling. nih.govresearchgate.net
MetabolomicsTrace 14C label into downstream metabolites to map active pathways and quantify flux.Elucidate the activity of specific metabolic pathways originating from histidine in various physiological and pathological states. mdpi.comnih.gov
TranscriptomicsCorrelate the metabolic fate of this compound with changes in gene expression profiles.Understand the transcriptional regulation of histidine metabolism and how its downstream products may influence gene expression. nih.gov

Novel Applications in Tracing Dynamic Metabolic Processes

Metabolism is not a static process; it is a highly dynamic network that responds rapidly to internal and external stimuli. Traditional metabolic studies often rely on steady-state measurements, which provide a time-averaged snapshot but can miss crucial transient dynamics. The use of isotopic tracers like this compound is central to dynamic metabolic flux analysis (DMFA), a powerful technique for quantifying the rates of metabolic reactions in real-time. nih.govnih.gov

Future applications of this compound will increasingly move beyond steady-state analysis to explore metabolism in non-steady-state conditions. nih.gov This is particularly relevant for understanding how cells adapt to environmental changes, such as nutrient availability shifts or therapeutic interventions. nih.gov By tracking the time-resolved incorporation of the 14C label into various intracellular and extracellular metabolites, researchers can build more accurate and predictive models of metabolic networks. mdpi.com This approach allows for the direct measurement of flux changes over time, providing a much richer dataset than simple endpoint concentration measurements. nih.gov For example, DMFA with this compound could be used to observe the immediate metabolic rewiring in immune cells upon activation or the dynamic response of cancer cells to a drug treatment, identifying metabolic liabilities that could be targeted for therapy. vanderbilt.edu

Table 2: Comparison of Static vs. Dynamic Metabolic Analysis with this compound

AspectStatic (Steady-State) AnalysisDynamic (Non-Steady-State) Analysis
Experimental Condition Assumes the system is at metabolic and isotopic equilibrium. nih.govMeasures metabolic changes over time, capturing transient responses. nih.gov
Data Acquired Endpoint measurements of labeled products.Time-series data of label incorporation into multiple metabolites. vanderbilt.edu
Key Insight Provides an average rate of flux through a pathway.Reveals how flux rates change in response to perturbations. nih.gov
This compound Application Quantify the overall contribution of histidine to a product pool.Determine the speed and magnitude of metabolic pathway adjustments involving histidine. mdpi.com

Exploring Uncharted Metabolic Fates of Histidine

The primary metabolic pathways of histidine are well-established, including its catabolism to glutamate (B1630785), its conversion to the bioactive amine histamine (B1213489), and its role in forming the dipeptide carnosine. nih.govnumberanalytics.com However, the full extent of histidine's metabolic influence is likely not completely understood. creative-proteomics.com this compound is an ideal probe to search for novel, or context-specific, metabolic fates of this versatile amino acid.

Emerging research points to several areas where uncharted pathways may exist. For instance, the gut microbiome plays a significant role in metabolizing dietary amino acids, and the microbial metabolism of histidine could produce novel compounds that influence host physiology. creative-proteomics.com Tracing this compound in gnotobiotic animal models could identify unique microbial-derived histidine metabolites and track their absorption and distribution in the host. Furthermore, in specific disease contexts such as neurological disorders or cancer, altered enzymatic activities might shunt histidine into previously uncharacterized pathways. researchgate.netmdpi.com Using this compound in combination with high-resolution mass spectrometry can facilitate the discovery of these unknown metabolites by flagging them with the radioactive signature, making them easier to identify in a complex biological sample.

Table 3: Known and Potential Metabolic Fates of Histidine for Exploration with this compound

Metabolic PathwayPrimary Product(s)Emerging Research Area
Histidine Catabolism (Hut Pathway)Urocanic acid, Glutamate, α-ketoglutarate. researchgate.netnews-medical.netresearchgate.netInvestigating pathway dysregulation in metabolic diseases and its link to one-carbon metabolism. nih.gov
DecarboxylationHistamine. numberanalytics.comExploring the role of non-neuronal histamine synthesis and its impact on immune function and disease. mdpi.com
Dipeptide SynthesisCarnosine, Anserine (B1665513). nih.govUnderstanding the regulation of carnosine synthesis and its antioxidant role in various tissues.
Microbial MetabolismUnknown/Novel Metabolites.Identifying novel bioactive compounds produced by gut bacteria from histidine and their effects on host health. creative-proteomics.com
Pathological ShuntingUnknown/Disease-Specific Metabolites.Discovering alternative metabolic fates in cancer or neurological disorders where metabolic pathways are rewired. researchgate.netmdpi.com

Refinement of Quantitative Methodologies for Enhanced Precision

The precision and utility of data derived from this compound studies are fundamentally dependent on the analytical methods used for detection and quantification. Future progress will be tied to the refinement of these methodologies to offer greater sensitivity, spatial resolution, and higher throughput.

While classic techniques like liquid scintillation counting provide robust quantification of total radioactivity, they lack chemical specificity. The coupling of upstream separation techniques like High-Performance Liquid Chromatography (HPLC) with radioactivity detection is a powerful approach. nih.govsielc.comsielc.com However, the future lies in the greater integration of radiodetection with mass spectrometry (MS). LC-MS/MS provides unparalleled sensitivity and specificity for identifying and quantifying metabolites, and its combination with 14C tracing can definitively confirm the elemental composition and metabolic origin of a detected molecule. nih.gov Developing more streamlined workflows for combined LC-MS and radiodetection will enhance precision in flux analysis. oup.com

Another exciting frontier is in metabolic imaging. Techniques like Quantitative Whole-Body Autoradiography (QWBA) can map the distribution of this compound and its metabolites across an entire organism with high spatial resolution. nih.gov Future refinements in imaging detectors and computational analysis will allow for more dynamic and quantitative imaging, providing a systems-level view of histidine biodistribution and metabolism in vivo. This can bridge the gap between cellular-level metabolic analysis and whole-body physiology, offering critical insights for preclinical research. nih.gov The pursuit of enhanced precision, analogous to the Rietveld refinement used in crystallography to improve structural models, will involve developing sophisticated algorithms to deconvolve complex tracer data, correct for measurement noise, and improve the accuracy of flux calculations. nih.govresearchgate.net

Table 4: Advanced Quantitative Methodologies for this compound Analysis

MethodologyPrincipleFuture Refinement/Application
HPLC with RadiodetectionSeparates [14C]-labeled compounds chromatographically before quantifying radioactivity in each fraction. nih.govDevelopment of new stationary phases for better separation of isomers and related metabolites. sielc.comsielc.com
LC-MS/MSProvides structural identification and quantification of metabolites based on mass-to-charge ratio. When used with this compound, it confirms the origin of metabolites. nih.govImproved interfaces for simultaneous radioactivity detection and mass analysis; higher resolution MS for more accurate isotopologue analysis. oup.com
Quantitative Whole-Body Autoradiography (QWBA)Imaging technique that visualizes the distribution of 14C in tissue sections from an entire animal. nih.govHigher resolution detectors; software for 3D reconstruction and dynamic imaging to track label movement over time.
Accelerator Mass Spectrometry (AMS)Ultra-sensitive method for quantifying 14C, allowing for studies with much lower tracer doses.Application to human microdosing studies to trace histidine metabolism with minimal perturbation.

Q & A

Basic Research Questions

Q. How should I design uptake experiments using [14C]histidine to ensure accurate kinetic parameter estimation?

  • Methodological Answer : Utilize a chemostat system to maintain steady-state conditions, as demonstrated in histidine-limited bacterial cultures . Key steps:

Calibration : Determine the saturation constant (e.g., 12.8–78.6 nM for [U-14C]histidine uptake) via substrate concentration gradients.

Dual-Method Validation : Compare results from 14C decay counting with oxygen uptake measurements to identify methodological biases .

Replication : Include triplicate samples and controls (e.g., heat-killed cells) to distinguish passive diffusion from active transport.

  • Reference : Sepers & Van Es (1979) highlight discrepancies between 14C and oxygen-based uptake rates, emphasizing the need for cross-validation .

Q. What are the best practices for reporting 14C data in histidine tracer studies?

  • Methodological Answer : Follow standardized protocols for converting decay counts into geochemical parameters:

Normalization : Correct for isotopic fractionation using δ13C values and modern carbon standards.

Uncertainty Propagation : Report counting statistics (e.g., ±1σ) and systematic errors (e.g., calibration drift) separately .

Transparency : Disclose quenching effects or instrument-specific adjustments in supplementary materials .

  • Reference : Stuiver & Polach (1977) provide guidelines for minimizing inter-laboratory reporting ambiguities .

Q. How can I ensure reproducibility of this compound uptake experiments?

  • Methodological Answer :

Detailed Protocols : Document chemostat parameters (e.g., dilution rate, pH, temperature) and histidine purification methods (e.g., HPLC validation) .

Data Archiving : Share raw counts, processed datasets, and metadata (e.g., instrument settings) in repositories compliant with FAIR principles .

Peer Review : Pre-publish methods on preprint platforms for community feedback .

  • Reference : Beilstein Journal guidelines emphasize replicability through exhaustive experimental descriptions .

Advanced Research Questions

Q. How do I resolve contradictions between histidine uptake rates measured via 14C tracing vs. oxygen consumption?

  • Methodological Answer :

Mechanistic Analysis : Investigate whether discrepancies arise from extracellular vs. intracellular metabolism. For example, 14C detects total uptake, while oxygen assays reflect respiratory activity .

Compartmental Modeling : Use kinetic models to differentiate transport (e.g., membrane carriers) from metabolic flux .

Multi-Omics Integration : Pair 14C data with proteomics (e.g., transporter expression) to identify rate-limiting steps .

  • Reference : Sepers & Van Es (1979) found oxygen assays better reflected in vivo uptake, suggesting methodological limitations in 14C tracer partitioning .

Q. What strategies optimize detection limits for 14C-labeled histidine in complex biological matrices?

  • Methodological Answer :

Sample Preprocessing : Use solid-phase extraction (SPE) to isolate histidine from interfering metabolites (85% recovery) .

Enrichment Techniques : Employ isotopic dilution with stable isotopes (e.g., 13C-histidine) to enhance signal-to-noise ratios .

Advanced Detection : Pair liquid scintillation counting with accelerator mass spectrometry (AMS) for femtogram-level sensitivity .

  • Reference : Creative Proteomics’ SOPs emphasize homogenization and recovery validation .

Q. How can I integrate this compound tracer data with multi-omics datasets to map metabolic pathways?

  • Methodological Answer :

Data Alignment : Synchronize 14C flux rates with transcriptomic (RNA-seq) and proteomic (LC-MS/MS) time-series data .

Network Modeling : Use tools like COBRApy to simulate histidine incorporation into biomass or secondary metabolites .

Validation : Apply genetic knockouts (e.g., HIS auxotrophs) to confirm pathway predictions .

  • Reference : ICH M14 guidelines recommend graphical representations (e.g., Sankey diagrams) to visualize cross-omics relationships .

Methodological Guidelines for Contradiction Analysis

Q. How should I address inconsistencies in histidine uptake kinetics across studies?

  • Methodological Answer :

Meta-Analysis : Compare saturation constants (Km) and maximum uptake rates (Vmax) across experimental conditions (e.g., pH, temperature) .

Sensitivity Testing : Vary chemostat parameters (e.g., growth rate) to identify context-dependent kinetics .

Error Source Audit : Evaluate whether discrepancies stem from isotopic dilution, quenching, or detector calibration .

  • Reference : EUFIC (2008) advises consulting domain experts to identify overlooked confounding variables .

Data Management and Reporting

Q. What are the ethical standards for citing prior this compound studies?

  • Methodological Answer :

Primary Source Prioritization : Cite original methodologies (e.g., Sepers & Van Es, 1979) over review articles .

Copyright Compliance : Obtain permissions for reproducing figures or datasets, adhering to Cambridge University Press guidelines .

Transparency : Disclose funding sources and potential conflicts in acknowledgments .

  • Reference : Beilstein Journal mandates citations to original synthesis protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.